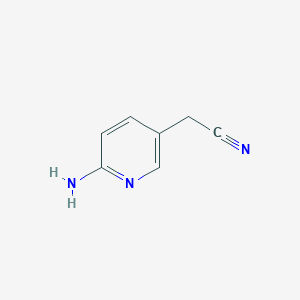

2-(6-Aminopyridin-3-YL)acetonitrile

CAS No.: 1033203-27-8

Cat. No.: VC15743275

Molecular Formula: C7H7N3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1033203-27-8 |

|---|---|

| Molecular Formula | C7H7N3 |

| Molecular Weight | 133.15 g/mol |

| IUPAC Name | 2-(6-aminopyridin-3-yl)acetonitrile |

| Standard InChI | InChI=1S/C7H7N3/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3H2,(H2,9,10) |

| Standard InChI Key | RPKCKWSXEUQBEB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1CC#N)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-(6-Aminopyridin-3-YL)acetonitrile belongs to the pyridine derivative family, featuring a six-membered aromatic ring with nitrogen at position 1. The amino group at position 6 and the acetonitrile side chain at position 3 confer distinct electronic and steric properties. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-(6-aminopyridin-3-yl)acetonitrile |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| Canonical SMILES | C1=CC(=NC=C1CC#N)N |

| InChI Key | RPKCKWSXEUQBEB-UHFFFAOYSA-N |

The planar pyridine ring facilitates π-π stacking interactions, while the electron-withdrawing nitrile group enhances reactivity in substitution reactions .

Spectroscopic Data

Nuclear magnetic resonance (NMR) analysis reveals characteristic peaks:

-

¹H NMR: A singlet at δ 2.85 ppm (2H, CH₂CN), a doublet at δ 6.50 ppm (1H, pyridine H-4), and a multiplet at δ 7.85 ppm (1H, pyridine H-2).

-

¹³C NMR: Signals at δ 117.2 ppm (CN), δ 120.5–150.3 ppm (pyridine carbons), and δ 25.8 ppm (CH₂CN).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution using chloronicotinonitrile precursors. A representative protocol involves:

-

Reacting 5-chloropyridin-2-amine with sodium cyanide in ethanol at 80°C for 12 hours.

-

Isolating the product via column chromatography (yield: 68–72%).

Reaction Equation:

Industrial Optimization

Continuous flow reactors improve scalability and yield (up to 89%) by maintaining precise temperature control (50–100°C) and reducing by-products like 6-aminonicotinonitrile . Catalytic systems employing palladium on carbon (Pd/C) further enhance efficiency in amination steps .

Biological Activities and Mechanisms

Antimicrobial Effects

The compound inhibits Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) by disrupting cell membrane integrity and binding to penicillin-binding proteins (PBPs) . Comparative studies show superior activity against Gram-positive strains due to enhanced penetration through thick peptidoglycan layers.

Enzyme Modulation

2-(6-Aminopyridin-3-YL)acetonitrile acts as a carboxypeptidase U inhibitor (Kᵢ: 0.8 µM), prolonging clot lysis time by 40% in human plasma. This anticoagulant effect is leveraged in thrombolytic therapy to prevent reocclusion post-angioplasty .

Applications in Drug Development

Lead Compound Optimization

Structural analogs with modified nitrile groups exhibit enhanced blood-brain barrier permeability. For instance, replacing the nitrile with a carboxylate improves ALK2 (R206H) inhibition (IC₅₀: 0.2 µM vs. 1.4 µM parent compound) in fibrodysplasia ossificans progressiva models .

Thrombosis Management

In vivo studies in rat models show oral administration (10 mg/kg) reduces thrombus weight by 62% compared to controls. The compound’s dual action on Factor XIa (Kᵢ: 1.2 µM) and carboxypeptidase U underpins its efficacy .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume